4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol
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Overview
Description
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological properties. The structure of this compound includes a furan ring fused with a cyclopentane ring, along with a methoxy group and an octenyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Octenyl Side Chain: The octenyl side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Methoxylation: The methoxy group can be introduced through a methylation reaction, using reagents such as methyl iodide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with different functional groups.
Scientific Research Applications
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol can be compared with other similar compounds, such as:
Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol, which also contain the furan ring but differ in their side chains and functional groups.
Cyclopentane Derivatives: Compounds like cyclopentanone and cyclopentanol, which contain the cyclopentane ring but lack the furan ring and octenyl side chain.
The uniqueness of this compound lies in its specific combination of the furan and cyclopentane rings, along with the methoxy and octenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H28O3 |
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Molecular Weight |
268.39 g/mol |
IUPAC Name |
4-[(E)-3-methoxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-ol |
InChI |
InChI=1S/C16H28O3/c1-3-4-5-6-13(18-2)9-7-12-8-10-15-14(12)11-16(17)19-15/h7,9,12-17H,3-6,8,10-11H2,1-2H3/b9-7+ |
InChI Key |
KRQUHFRYRZPCCA-VQHVLOKHSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1CCC2C1CC(O2)O)OC |
Canonical SMILES |
CCCCCC(C=CC1CCC2C1CC(O2)O)OC |
Origin of Product |
United States |
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